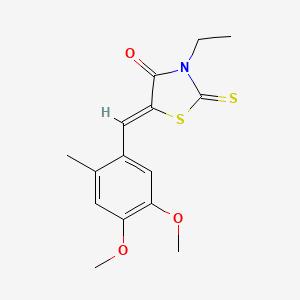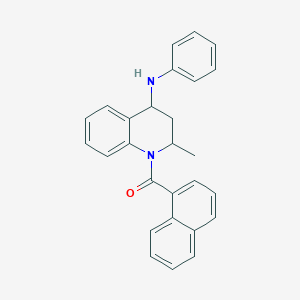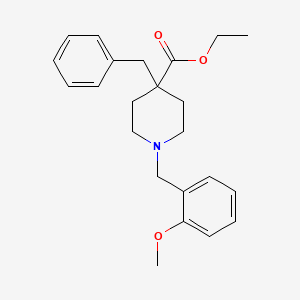
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, also known as MBPA, is a chemical compound that has been studied for its potential applications in various scientific research fields.
Mécanisme D'action
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been shown to exert its effects through a variety of mechanisms, including the inhibition of oxidative stress and inflammation, as well as the modulation of various signaling pathways. It has also been shown to have an effect on the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can have a variety of biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and cell proliferation. It has also been shown to have a neuroprotective effect, as well as an effect on glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide in lab experiments is its ability to target multiple pathways involved in various diseases, making it a potentially useful tool for studying complex diseases. However, one limitation is that 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide may have off-target effects, making it difficult to determine the specific mechanism of action.
Orientations Futures
There are several future directions for research on 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide, including further studies on its potential use in the treatment of neurodegenerative diseases, as well as its potential as an anti-cancer agent. Additionally, further studies are needed to better understand the specific mechanisms of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide and its potential off-target effects. Finally, there is a need for further optimization of the synthesis method to improve yields and purity.
In conclusion, 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide is a chemical compound that has shown potential for use in various scientific research fields. Its ability to target multiple pathways involved in various diseases makes it a potentially useful tool for studying complex diseases. However, further research is needed to better understand its specific mechanisms of action and potential off-target effects.
Méthodes De Synthèse
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide can be synthesized through a multi-step reaction process involving the reaction of 4-methylphenol with phosgene, followed by reaction with 2-phenoxyethylamine and acetic anhydride. This method has been optimized to yield high purity 2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide with good yields.
Applications De Recherche Scientifique
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide has been studied for its potential use in a variety of scientific research applications, including as an antioxidant, anti-inflammatory, and anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-18-8-12-20(13-9-18)24(27,21-14-10-19(2)11-15-21)23(26)25-16-17-28-22-6-4-3-5-7-22/h3-15,27H,16-17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJSJJGNHTWFOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NCCOC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-(2-phenoxyethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5231518.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5231526.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5231532.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5231558.png)


![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![1,5-dimethyl-4-{[3-oxo-3-(2-thienyl)-1-propen-1-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5231581.png)